Fmoc-L-3-Aminomethylphe(Boc)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

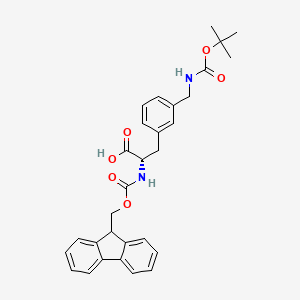

Fmoc-L-3-Aminomethylphe(Boc) is a derivative of phenylalanine, an amino acid, which is modified with fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) protecting groups. These modifications make it a valuable compound in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). The Fmoc group protects the amino group, while the Boc group protects the side chain amine, allowing for selective deprotection and coupling reactions during peptide assembly .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-L-3-Aminomethylphe(Boc) typically involves the following steps:

Protection of the Amino Group: The amino group of L-3-Aminomethylphenylalanine is protected using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane.

Protection of the Side Chain Amine: The side chain amine is protected using tert-butyloxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine in an organic solvent like dichloromethane.

Industrial Production Methods: Industrial production of Fmoc-L-3-Aminomethylphe(Boc) follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and continuous flow reactors can enhance the efficiency and scalability of the production process .

Types of Reactions:

Deprotection Reactions: The Fmoc group is removed using a base such as piperidine, while the Boc group is removed using an acid such as trifluoroacetic acid (TFA).

Coupling Reactions: The compound can undergo coupling reactions with other amino acids or peptides using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Common Reagents and Conditions:

Deprotection: Piperidine in dimethylformamide (DMF) for Fmoc removal; TFA in dichloromethane for Boc removal.

Coupling: DIC and HOBt in DMF or dichloromethane.

Major Products:

Deprotected Amino Acid: Removal of Fmoc and Boc groups yields L-3-Aminomethylphenylalanine.

Peptide Chains: Coupling reactions result in the formation of peptide chains with the desired sequence.

Chemistry:

Peptide Synthesis: Fmoc-L-3-Aminomethylphe(Boc) is extensively used in SPPS for the synthesis of peptides and proteins.

Biology:

Protein Engineering: It is used in the synthesis of modified peptides for studying protein-protein interactions and enzyme mechanisms.

Medicine:

Drug Development: The compound is used in the synthesis of peptide-based drugs and therapeutic agents.

Industry:

作用機序

The mechanism of action of Fmoc-L-3-Aminomethylphe(Boc) primarily involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc group protects the amino group, preventing unwanted reactions during peptide assembly. The Boc group protects the side chain amine, allowing for selective deprotection and coupling reactions. The compound facilitates the stepwise assembly of peptides by enabling the sequential addition of amino acids .

類似化合物との比較

Fmoc-L-Phenylalanine: Similar to Fmoc-L-3-Aminomethylphe(Boc) but lacks the Boc-protected side chain amine.

Boc-L-Phenylalanine: Similar but uses Boc protection for the amino group instead of Fmoc.

Uniqueness:

生物活性

Fmoc-L-3-Aminomethylphe(Boc), also known as Fmoc-3-(Boc-aminomethyl)-L-phenylalanine, is a compound widely utilized in peptide synthesis and drug development. Its structural characteristics, including the Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) protective groups, facilitate selective reactions, making it a valuable building block in the synthesis of peptides. This article explores its biological activity, applications in research, and relevant findings from diverse studies.

- Molecular Formula : C30H32N2O6

- Molecular Weight : 516.58 g/mol

- CAS Number : 266999-24-0

- Purity : ≥95%

- Physical Form : Lyophilized powder

Applications in Research

Fmoc-L-3-Aminomethylphe(Boc) has several significant applications in various fields of research:

- Peptide Synthesis

- Drug Development

- Bioconjugation

- Neuroscience Research

- Custom Peptide Libraries

Biological Activity

The biological activity of Fmoc-L-3-Aminomethylphe(Boc) is primarily linked to its role in peptide synthesis and its potential therapeutic applications.

Case Studies and Research Findings

-

Peptide Synthesis Efficiency

A study demonstrated that the use of Fmoc-L-3-Aminomethylphe(Boc) significantly reduced racemization during peptide coupling reactions compared to traditional methods. This was attributed to the stability provided by the Fmoc group during deprotection cycles . -

Targeted Drug Delivery

Research indicated that peptides synthesized using Fmoc-L-3-Aminomethylphe(Boc) exhibited enhanced cellular uptake and targeted delivery mechanisms. This was particularly noted in studies involving cancer cell lines where modified peptides showed increased cytotoxicity against tumor cells while sparing normal cells . -

Neuropeptide Studies

Investigations into neuropeptides synthesized with this compound revealed insights into their roles in pain modulation and stress response. The results suggested that specific modifications could lead to novel therapeutic candidates for treating anxiety and depression .

Table 1: Comparison of Racemization Rates

| Compound | Racemization Rate (%) | Coupling Efficiency (%) |

|---|---|---|

| Fmoc-L-3-Aminomethylphe(Boc) | <5 | High |

| Traditional Amino Acids | >10 | Moderate |

Table 2: Applications of Fmoc-L-3-Aminomethylphe(Boc)

| Application Area | Description |

|---|---|

| Peptide Synthesis | Key building block for complex peptide structures |

| Drug Development | Enhances bioavailability and targeting in therapeutic agents |

| Bioconjugation | Attaches peptides to biomolecules for improved stability |

| Neuroscience Research | Studies neuropeptide roles in brain function |

| Custom Peptide Libraries | Generates diverse libraries for drug discovery |

科学的研究の応用

Peptide Synthesis

Overview:

Fmoc-L-3-Aminomethylphenylalanine is primarily utilized as a building block in peptide synthesis. Its unique structure allows for selective reactions, enhancing the efficiency of synthesizing complex peptides.

Key Features:

- Protection Groups: The Fmoc and Boc groups protect the amino and carboxyl functionalities during synthesis, allowing for controlled reactions.

- Versatility: It facilitates the incorporation of phenylalanine into various peptide sequences, making it essential for constructing diverse peptides.

Case Study:

In a study focused on the synthesis of neuropeptides, researchers employed Fmoc-L-3-Aminomethylphenylalanine to create peptides with enhanced stability and bioactivity. This approach demonstrated improved yields and purity compared to traditional synthesis methods .

Drug Development

Overview:

The compound is instrumental in developing peptide-based drugs, particularly in oncology and targeted therapies.

Applications:

- Targeted Therapies: By modifying peptide structures using Fmoc-L-3-Aminomethylphenylalanine, researchers can enhance the bioavailability and specificity of therapeutic agents.

- Bioconjugation: This compound aids in attaching peptides to biomolecules like antibodies, improving their therapeutic efficacy.

Data Table: Drug Development Applications

| Application Area | Description | Impact |

|---|---|---|

| Oncology | Development of targeted cancer therapies | Increased drug efficacy |

| Bioconjugation | Attachment to antibodies or enzymes | Enhanced stability and functionality |

| Custom Drug Design | Modification of peptide structures | Improved bioavailability |

Bioconjugation

Overview:

Fmoc-L-3-Aminomethylphenylalanine is used in bioconjugation processes to link peptides with other biomolecules. This application is vital for creating novel therapeutics and diagnostics.

Key Benefits:

- Stability: Enhances the stability of conjugates in biological environments.

- Functionality: Improves the functional properties of therapeutic agents through targeted delivery.

Case Study:

A recent study demonstrated the use of Fmoc-L-3-Aminomethylphenylalanine in developing bioconjugates for diagnostic applications. The resulting conjugates showed increased sensitivity and specificity in detecting disease markers .

Research in Neuroscience

Overview:

In neuroscience research, Fmoc-L-3-Aminomethylphenylalanine is vital for studying neuropeptides that play crucial roles in brain function.

Applications:

- Neuropeptide Studies: Facilitates the synthesis of neuropeptides involved in neurological disorders.

- Therapeutic Development: Aids in discovering new treatment strategies for conditions such as depression and anxiety.

Data Table: Neuroscience Research Applications

| Application Area | Description | Impact |

|---|---|---|

| Neuropeptide Synthesis | Creation of neuropeptides for functional studies | Insights into brain function |

| Treatment Strategies | Development of therapies targeting neuropeptides | Potential new treatments |

Custom Peptide Libraries

Overview:

The compound is essential for generating diverse peptide libraries, which are crucial for high-throughput screening in drug discovery.

Key Features:

- Diversity: Enables the exploration of a wide range of peptide interactions.

- Screening Efficiency: Facilitates rapid identification of bioactive compounds.

Case Study:

In a high-throughput screening project, researchers utilized Fmoc-L-3-Aminomethylphenylalanine to create a library of peptides that led to the discovery of several novel compounds with potential therapeutic applications .

特性

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32N2O6/c1-30(2,3)38-28(35)31-17-20-10-8-9-19(15-20)16-26(27(33)34)32-29(36)37-18-25-23-13-6-4-11-21(23)22-12-5-7-14-24(22)25/h4-15,25-26H,16-18H2,1-3H3,(H,31,35)(H,32,36)(H,33,34)/t26-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLXDODPHMWMJCQ-SANMLTNESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC=CC(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCC1=CC=CC(=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。